molecular formula C8H5ClN2O B1520611 3-Chloro-1H-indazole-5-carbaldehyde CAS No. 1086391-03-8

3-Chloro-1H-indazole-5-carbaldehyde

Cat. No. B1520611
M. Wt: 180.59 g/mol
InChI Key: PQBPTICJDNOFJF-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazole-5-carboxaldehyde, also known as 3-Chloro-1H-indazole-5-carbaldehyde, is a chemical compound with the empirical formula C8H5ClN2O . It has a molecular weight of 180.59 .


Molecular Structure Analysis

The SMILES string of 3-Chloro-1H-indazole-5-carboxaldehyde is Clc1n[nH]c2ccc(C=O)cc12 . The InChI is 1S/C8H5ClN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) .


Physical And Chemical Properties Analysis

3-Chloro-1H-indazole-5-carbaldehyde is a powder with a melting point of 190-195 °C . It has an assay of 95% .

Scientific Research Applications

Structural and Spectroscopic Analysis

Research on indazole derivatives, including compounds similar to 3-Chloro-1H-indazole-5-carbaldehyde, has provided insights into their structural and spectroscopic properties. For instance, the study on 1H-indazole-3-carbaldehyde analyzed its intermolecular interactions through X-ray, FT-IR, FT-Raman spectroscopy, and computational methods. This compound showcased various intermolecular interactions within its crystal structure, contributing to its stability and potential applications in material science and pharmacology (Morzyk-Ociepa et al., 2021).

Synthesis Methods

Another aspect of scientific research focuses on the synthesis of indazole derivatives. A method was described for synthesizing 1H-indazole-3-carbaldehyde, highlighting a cost-effective and industrially feasible process (Gong Ping, 2012). Such studies are crucial for developing synthetic pathways that are both efficient and scalable, enabling the broader application of these compounds in various fields.

Reactivity and Chemical Properties

Research on the reactivity of indazole derivatives, including 3-Chloro-1H-indazole-5-carbaldehyde, has led to discoveries of new chemical reactions and potential applications. For example, the reaction of 2-chloroindole-3-carbaldehyde with epihalogenohydrins demonstrated unique reactivity patterns, leading to the formation of novel heterocyclic structures (Suzdalev et al., 2011). Such findings are pivotal for the development of new materials and drugs.

Antimicrobial Applications

The synthesis and characterization of new triazolyl pyrazole derivatives, through the reaction with carbaldehydes similar to 3-Chloro-1H-indazole-5-carbaldehyde, showcased potential antimicrobial activities. These compounds were evaluated for their in vitro antibacterial, antifungal, and antioxidant activities, revealing broad-spectrum antimicrobial properties and moderate to good antioxidant activities (Bhat et al., 2016). This highlights the potential of indazole derivatives in developing new antimicrobial agents.

New Heterocyclic Structures

The versatility of indazole derivatives in synthesizing novel heterocyclic structures is also noteworthy. The transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles via intramolecular 1,3-dipolar cycloaddition reactions exemplifies the utility of such compounds in generating biologically active fused heterocycles (Gaonkar & Rai, 2010).

Safety And Hazards

3-Chloro-1H-indazole-5-carboxaldehyde is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

3-chloro-2H-indazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBPTICJDNOFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672255
Record name 3-Chloro-2H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1H-indazole-5-carbaldehyde

CAS RN

1086391-03-8
Record name 3-Chloro-2H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1H-indazole-5-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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